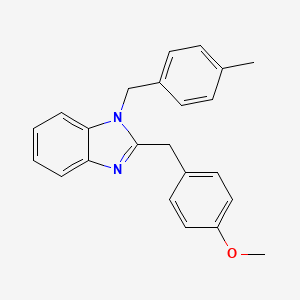
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, also known as ML218, is a chemical compound that has been widely studied for its potential therapeutic applications. The compound was first synthesized in 2009 and has since been the subject of numerous scientific studies.
科学研究应用
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been shown to have activity against a number of different targets, including voltage-gated potassium channels, nicotinic acetylcholine receptors, and G protein-coupled receptors. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been investigated for its potential as an antipsychotic and as a treatment for epilepsy.
作用机制
The exact mechanism of action of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act as a modulator of ion channels and receptors. It has been shown to enhance the activity of some potassium channels and inhibit the activity of others. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to bind to nicotinic acetylcholine receptors and modulate their activity.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been shown to enhance the release of dopamine in the brain, which may be responsible for its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has also been shown to have anticonvulsant effects, which may be due to its ability to modulate potassium channels.
实验室实验的优点和局限性
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has a number of advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It has also been shown to have activity against a number of different targets, making it a versatile tool for studying ion channels and receptors. However, there are also some limitations to using N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide in lab experiments. Its exact mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
未来方向
There are a number of future directions for research on N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide. One area of interest is its potential as a treatment for epilepsy. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to have anticonvulsant effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is its potential as an antipsychotic. N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide has been shown to enhance dopamine release in the brain, which may be responsible for its therapeutic effects. Further research is needed to determine its potential as a treatment for schizophrenia and other psychotic disorders. Additionally, N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide may have potential as a treatment for other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
合成方法
The synthesis of N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide involves a series of chemical reactions. The first step involves the reaction of 2,4-dimethylphenyl isocyanate with 2-aminopyrimidine to form N-(2,4-dimethylphenyl)-2-(2-pyrimidinyl)acetamide. This compound is then reacted with thiosemicarbazide to produce N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide, or N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide.
属性
IUPAC Name |
N-(2,4-dimethylphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5S/c1-13-4-5-15(14(2)12-13)20-17(23)22-10-8-21(9-11-22)16-18-6-3-7-19-16/h3-7,12H,8-11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFYYJPIXALPQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N2CCN(CC2)C3=NC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-4-(2-pyrimidinyl)-1-piperazinecarbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,3-benzodioxol-5-yl)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5714131.png)


![N-(4-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-fluorobenzamide](/img/structure/B5714163.png)




![1-(5-methyl-2-furyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5714207.png)
![5-[(4-chloro-3-methylphenoxy)methyl]-N,N-diethyl-2-furamide](/img/structure/B5714210.png)


![N-(3,5-dimethylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714217.png)
